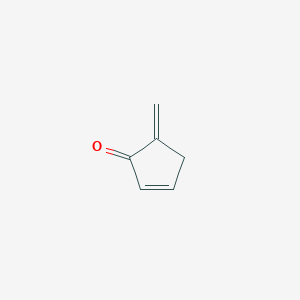
N-(2-Bromoethyl)-N-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromoethyl)-N-methylbutan-1-amine: is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromoethyl group attached to a methylbutanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-N-methylbutan-1-amine typically involves the reaction of N-methylbutan-1-amine with 2-bromoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: N-(2-Bromoethyl)-N-methylbutan-1-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines, alcohols, or nitriles.
Oxidation: Products include amine oxides or other oxidized derivatives.
Reduction: The primary amine is the major product.
Applications De Recherche Scientifique
Chemistry: N-(2-Bromoethyl)-N-methylbutan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It can be incorporated into polymer chains to impart specific properties, such as increased thermal stability or improved mechanical strength.
Mécanisme D'action
The mechanism of action of N-(2-Bromoethyl)-N-methylbutan-1-amine involves its reactivity as an alkylating agent. The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in both chemical synthesis and biological applications, where the compound can modify biomolecules or other substrates.
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-N-methylbutan-1-amine: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.
N-(2-Iodoethyl)-N-methylbutan-1-amine: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to the bromo and chloro analogs.
N-(2-Bromoethyl)-N-ethylbutan-1-amine: Similar structure but with an ethyl group instead of a methyl group. This alters the compound’s physical properties and reactivity.
Uniqueness: N-(2-Bromoethyl)-N-methylbutan-1-amine is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. The bromine atom is a good leaving group, making the compound suitable for various substitution reactions, while the methylbutanamine backbone provides structural stability.
Propriétés
Numéro CAS |
76186-31-7 |
|---|---|
Formule moléculaire |
C7H16BrN |
Poids moléculaire |
194.11 g/mol |
Nom IUPAC |
N-(2-bromoethyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H16BrN/c1-3-4-6-9(2)7-5-8/h3-7H2,1-2H3 |
Clé InChI |
QDFAPJFQHSLMJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



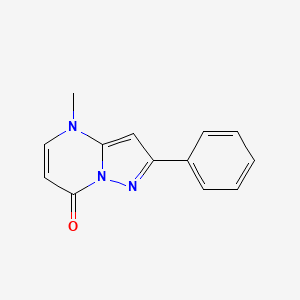
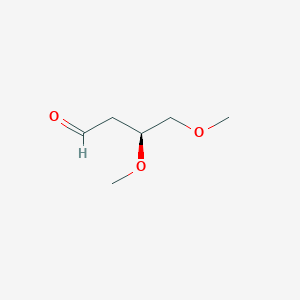

![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)
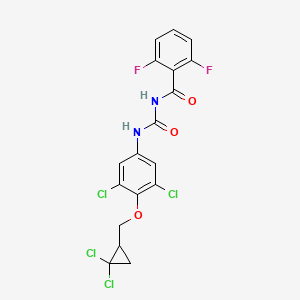
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)
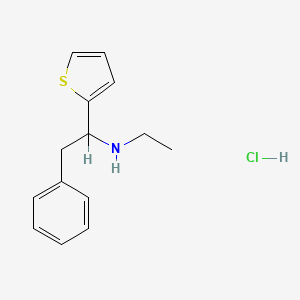



![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

